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Compound of Interest

Compound Name: Baricitinib phosphate

Cat. No.: B560045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Baricitinib
phosphate with other kinases, supported by experimental data. Baricitinib is a potent and

selective inhibitor of Janus kinase (JAK) 1 and JAK2, enzymes pivotal in the signaling of

various cytokines and growth factors involved in hematopoiesis, inflammation, and immune

function.[1] Its therapeutic efficacy in conditions like rheumatoid arthritis is linked to this

targeted inhibition.[2][3][4] Understanding its selectivity is crucial for predicting both its

therapeutic effects and potential off-target activities.

Kinase Inhibition Profile of Baricitinib
Baricitinib demonstrates high potency against JAK1 and JAK2, with significantly lower activity

against other JAK family members and a range of other kinases.[2][5][6][7] This selectivity is a

key differentiator among JAK inhibitors.

Quantitative Analysis of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Baricitinib against various kinases, compiled from in vitro cell-free assays.
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Kinase Target Baricitinib IC50 (nM) Reference(s)

Janus Kinases (JAKs)

JAK1 5.9 [2][5][6][7]

JAK2 5.7 [2][5][6][7]

TYK2 53 [2][7]

JAK3 >400 [8]

Other Kinases

AAK1 17.2 (Kd) [7]

BIKE 39.8 (Kd) [7]

GAK 134.4 (Kd) [7]

MPSK1 68.5 (Kd) [7]

c-Met No inhibition [5][6]

Chk2 No inhibition [5][6]

Note: Kd (dissociation constant) values are also presented for some kinases, which are

another measure of binding affinity.

Experimental Protocols
The determination of Baricitinib's kinase inhibition profile is primarily achieved through in vitro

kinase assays. A common methodology is outlined below.

Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay
This assay quantifies the inhibitory activity of a compound by measuring its effect on the

phosphorylation of a substrate by a specific kinase.

Materials:
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Recombinant epitope-tagged kinase domains (e.g., JAK1, JAK2, JAK3, Tyk2) or full-length

enzymes.[6][9]

Peptide substrate specific for each kinase.[6][9]

Adenosine triphosphate (ATP).[6][9]

Baricitinib phosphate (or other test compounds) at various concentrations.

Assay buffer.

HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody

and XL665-labeled streptavidin).

Microplates.

Procedure:

Reaction Setup: The kinase, peptide substrate, and the test compound (Baricitinib) are

incubated together in the assay buffer in the wells of a microplate.[6][9]

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[6][9] The

concentration of ATP is typically at its Michaelis constant (Km) for each specific kinase to

ensure sensitive detection of inhibition.[6][9]

Incubation: The reaction mixture is incubated for a specific period to allow for substrate

phosphorylation.

Detection: The HTRF detection reagents are added to the wells. The europium cryptate-

labeled antibody binds to the phosphorylated substrate, and the XL665-labeled streptavidin

binds to a biotin tag on the substrate.

Signal Measurement: When the donor (europium cryptate) and acceptor (XL665) are brought

into close proximity through the binding events, Förster Resonance Energy Transfer (FRET)

occurs upon excitation. The resulting fluorescent signal is measured at a specific

wavelength.
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Data Analysis: The intensity of the HTRF signal is proportional to the amount of

phosphorylated substrate. The concentration of the test compound required to inhibit 50% of

the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the

compound concentration.[6][9]

Visualizing Baricitinib's Mechanism and Selectivity
The following diagrams illustrate the JAK-STAT signaling pathway targeted by Baricitinib and a

conceptual workflow of the kinase selectivity screening process.
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Caption: Baricitinib inhibits JAK, preventing STAT phosphorylation and downstream gene

transcription.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b560045?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Selectivity Profiling Workflow

Start: Compound Library
(including Baricitinib)
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Caption: Workflow for determining the kinase selectivity profile of a compound like Baricitinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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